N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide
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Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of pyridine-3-sulfonic acid derivatives.
Reduction: Formation of pyridine-3-amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-methylpyridine-2-sulfonamide
- Pyridine-2-sulfonic acid methylamide
- Sulfonimidates
Uniqueness
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamide derivatives and may confer specific properties that are advantageous for certain applications.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-11(17-3,9-16-2)8-13-18(14,15)10-5-4-6-12-7-10/h4-7,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOHLVXBBBPAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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